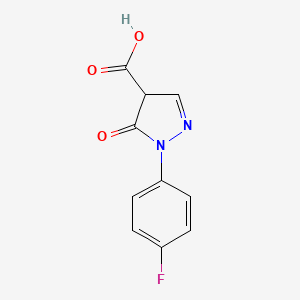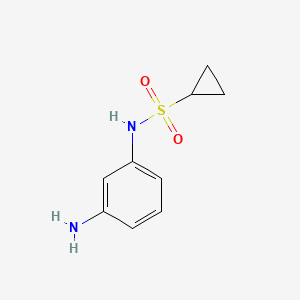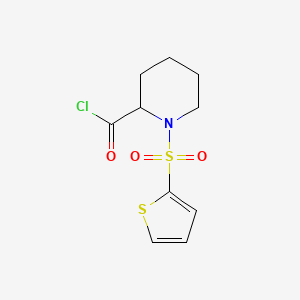
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride
Descripción general
Descripción
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, also known as NFMG, is an important chemical compound used in various scientific research applications. It is a derivative of glycine, an amino acid, and is used in the synthesis of various compounds. NFMG has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. The purpose of
Aplicaciones Científicas De Investigación
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. It has been used as a substrate for the synthesis of various compounds, such as peptides, nucleotides, and other molecules. It has also been used as a building block in the synthesis of drugs and other therapeutic agents. In addition, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been studied for its potential applications in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is not fully understood. However, it is believed that the compound may interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. Additionally, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been shown to bind to certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride have not been fully studied. However, it has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. For example, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has been shown to inhibit the activity of certain proteins, such as the enzyme pepsin, which is involved in the digestion of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a wide range of temperatures and pH levels. Additionally, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is relatively non-toxic and can be stored for long periods of time without degradation. However, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is not soluble in water, so it must be dissolved in a suitable solvent before use.
Direcciones Futuras
The potential applications of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride are vast, and there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. Additionally, further research could be done to explore the potential applications of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride in the development of biosensors and diagnostic tools. Additionally, research could be done to explore the potential of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride as a therapeutic agent. Finally, research could be done to explore the potential of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXCBLIUYLQIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)





![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
![7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1389522.png)